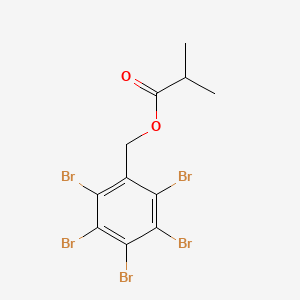
1-Aminohex-5-en-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Aminohex-5-en-3-ol is an organic compound with the molecular formula C6H13NO It is a versatile molecule featuring both an amino group and a hydroxyl group, making it a valuable intermediate in various chemical syntheses
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Aminohex-5-en-3-ol can be synthesized through several methods. One common approach involves the reaction of 2-(but-3-en-1-yl)oxirane with ammonium hydroxide in acetonitrile at elevated temperatures. The reaction mixture is heated to 120°C for one hour, resulting in a high yield of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of organic synthesis, such as optimizing reaction conditions and scaling up laboratory procedures, are applied to produce this compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions: 1-Aminohex-5-en-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The double bond can be reduced to yield saturated derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Produces ketones or aldehydes.
Reduction: Yields saturated alcohols.
Substitution: Forms various substituted amines or amides.
Scientific Research Applications
1-Aminohex-5-en-3-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Serves as a building block for biologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Aminohex-5-en-3-ol involves its functional groups interacting with various molecular targets. The amino group can form hydrogen bonds and participate in nucleophilic attacks, while the hydroxyl group can engage in hydrogen bonding and act as a nucleophile. These interactions enable the compound to participate in diverse biochemical pathways and reactions .
Comparison with Similar Compounds
Hex-5-en-3-ol: Similar structure but lacks the amino group, making it less versatile in certain reactions.
1-Aminohex-3-en-2-ol: Another isomer with different positioning of functional groups, leading to varied reactivity and applications.
Uniqueness: 1-Aminohex-5-en-3-ol’s unique combination of an amino group, hydroxyl group, and a double bond provides it with distinct reactivity and versatility compared to its similar compounds. This makes it particularly valuable in synthetic chemistry and various research applications.
Properties
CAS No. |
194094-88-7 |
|---|---|
Molecular Formula |
C6H13NO |
Molecular Weight |
115.17 g/mol |
IUPAC Name |
1-aminohex-5-en-3-ol |
InChI |
InChI=1S/C6H13NO/c1-2-3-6(8)4-5-7/h2,6,8H,1,3-5,7H2 |
InChI Key |
JHRHOJSZAUBHLY-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(CCN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


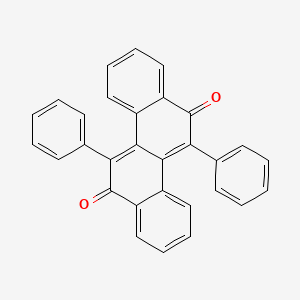
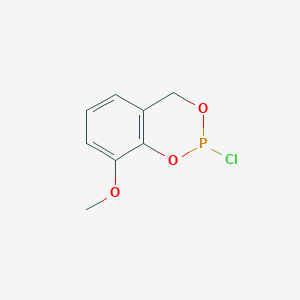
![3-(piperidin-1-ylmethyl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole](/img/structure/B15165675.png)
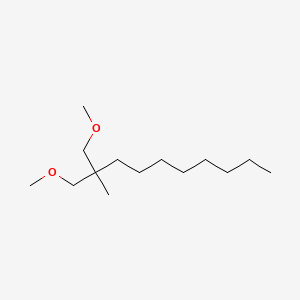
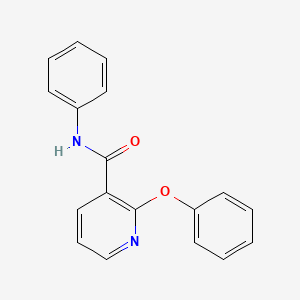
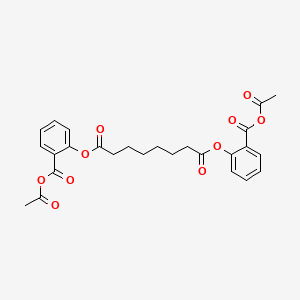
![N,N'-[(4-ethoxy-3-methoxyphenyl)methanediyl]dibenzamide](/img/structure/B15165699.png)
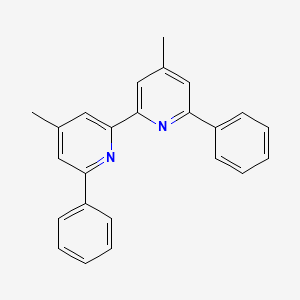
![Bis[4-(3-chloro-3-oxoprop-1-EN-1-YL)phenyl] hexanedioate](/img/structure/B15165716.png)

![9-(4-Methylpent-3-en-1-yl)spiro[5.5]undec-8-en-1-ol](/img/structure/B15165727.png)
![Acetamide,2-[[4-(4-chlorophenyl)-thiazol-2-YL]thio]-N-(4-methyl-thiazol-2-YL)-](/img/structure/B15165741.png)
